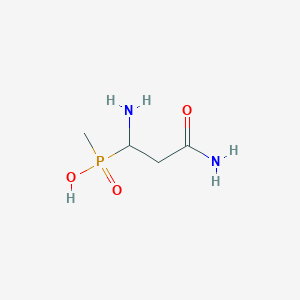
(1,3-Diamino-3-oxopropyl)methylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Diamino-3-oxopropyl)methylphosphinic acid is a unique organophosphorus compound characterized by the presence of both amino and phosphinic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diamino-3-oxopropyl)methylphosphinic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diaminopropane with methylphosphinic acid under specific temperature and pH conditions . The reaction is usually carried out in an aqueous medium to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: (1,3-Diamino-3-oxopropyl)methylphosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of different phosphinic acid derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(1,3-Diamino-3-oxopropyl)methylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1,3-Diamino-3-oxopropyl)methylphosphinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
- Methylphosphonic acid
- Dimethylphosphinic acid
- (1,3-Diamino-3-oxopropyl)phosphonic acid
Comparison: (1,3-Diamino-3-oxopropyl)methylphosphinic acid is unique due to the presence of both amino and phosphinic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61341-19-3 |
|---|---|
Molecular Formula |
C4H11N2O3P |
Molecular Weight |
166.12 g/mol |
IUPAC Name |
(1,3-diamino-3-oxopropyl)-methylphosphinic acid |
InChI |
InChI=1S/C4H11N2O3P/c1-10(8,9)4(6)2-3(5)7/h4H,2,6H2,1H3,(H2,5,7)(H,8,9) |
InChI Key |
XMDVNRGYCRFICA-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C(CC(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


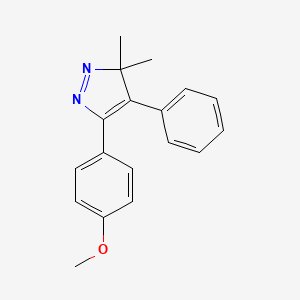
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
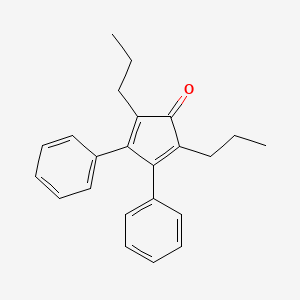
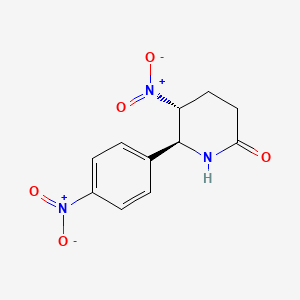
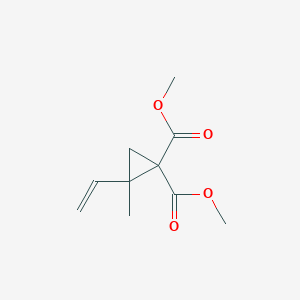
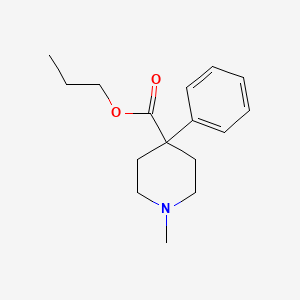
![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)
![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
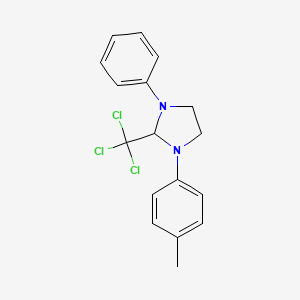
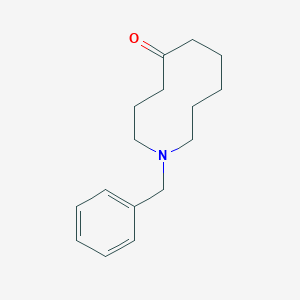
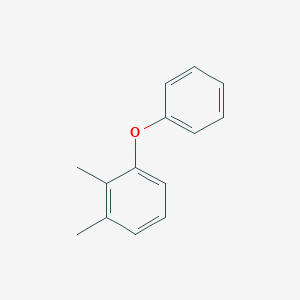

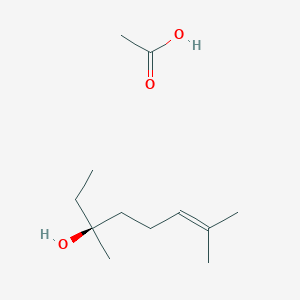
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
